molecular formula C16H17ClN2O4S B7711706 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide CAS No. 825658-25-1

2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

Cat. No. B7711706
CAS RN: 825658-25-1
M. Wt: 368.8 g/mol
InChI Key: VMZWVBOEJWLCNS-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide” is a chemical with the empirical formula C10H11Cl2NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Mechanism of Action

Target of Action

CBKinase1_010798, also known as CBKinase1_023198 or 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide, is primarily targeted towards the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by inhibiting their activity. This inhibition disrupts the phosphorylation of key regulatory molecules, leading to changes in the cellular processes that these molecules control .

Biochemical Pathways

The affected pathways include those involved in cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can lead to alterations in cell survival, tumorigenesis, and other cellular functions .

Pharmacokinetics

Kinase inhibitors, in general, are known to exhibit large interpatient variability . Factors such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interactions with food, herbs, and co-medication can influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Therapeutic drug monitoring could potentially improve treatment efficacy and reduce the incidence of toxicities .

Result of Action

The molecular and cellular effects of CBKinase1_010798’s action are primarily the result of its inhibitory effect on CK1 isoforms. This can lead to disruptions in the normal functioning of cells, potentially affecting cell survival and leading to alterations in tumorigenesis .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation of using this compound is that it is relatively new and has not been extensively studied. This means that more research is needed to fully understand its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide. One direction is to study its potential as a treatment for diabetes. This could involve testing its efficacy in animal models of diabetes and conducting clinical trials in humans. Another direction is to study its potential as a treatment for cancer. This could involve testing its efficacy in different types of cancer cells and animal models of cancer. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields.

Synthesis Methods

The synthesis method of 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide involves a multi-step process. The first step involves the reaction of 4-chloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride to form 4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylaniline. The second step involves the reaction of 4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylaniline with acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have a protective effect on pancreatic beta cells, which are responsible for producing insulin. This suggests that it may have potential as a treatment for diabetes.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . It’s recommended to avoid breathing in the dust or mist, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-11-3-8-14(23-2)15(9-11)24(21,22)19(10-16(18)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZWVBOEJWLCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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